(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate
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Overview
Description
(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate is a complex organic compound that features a dibenzoazocin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the dibenzoazocin core through a series of cyclization reactions. The tert-butyl carbamate group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate include:
- Dibenzo[b,f]oxepine derivatives
- Dibenzo[b,f]azepine analogues
- Dibenzo[b,e]oxazepin-11(5H)-ones
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the tert-butyl carbamate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[(11Z)-6H-benzo[c][1]benzazocin-5-yl]-3-oxopropyl]carbamate |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27)/b13-12- |
InChI Key |
ZYMSVSMDFTZSTO-SEYXRHQNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2/C=C\C3=CC=CC=C31 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 |
Origin of Product |
United States |
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